molecular formula C23H24FN5O2S B2562533 2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-(4-methylbenzyl)acetamide CAS No. 1116007-38-5

2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-(4-methylbenzyl)acetamide

Cat. No. B2562533
CAS RN: 1116007-38-5
M. Wt: 453.54
InChI Key: RPCGVQONQSJCEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C23H24FN5O2S and its molecular weight is 453.54. The purity is usually 95%.
BenchChem offers high-quality 2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-(4-methylbenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-(4-methylbenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

Pharmacokinetics and metabolism studies are crucial in understanding how drugs and compounds are absorbed, distributed, metabolized, and excreted in the human body. For instance, the study on the disposition and metabolism of [14C]SB-649868, a novel orexin 1 and 2 receptor antagonist, provides insights into the metabolic pathways and elimination processes of new therapeutic agents. Such research helps determine the safety and efficacy of compounds, guiding dose selection for clinical trials (Renzulli et al., 2011).

Drug-Drug Interactions

Investigations into drug-drug interactions are essential for identifying potential risks associated with the co-administration of different compounds. The effect of ketoconazole on the pharmacokinetics of ABT-384 and its two active metabolites exemplifies the impact that one drug can have on the metabolism of another, affecting its clearance and exposure levels. Understanding these interactions aids in optimizing therapeutic regimens and avoiding adverse effects (An et al., 2013).

Novel Therapeutic Agents

Research on new therapeutic agents, such as the development and characterization of novel antibiotics for treating Pseudomonas infections in cystic fibrosis, illustrates the ongoing efforts to address the challenges of drug resistance and the need for more effective treatments. These studies contribute to the discovery of alternative treatment options for difficult-to-treat infections, showcasing the importance of innovation in pharmaceutical research (Mastella et al., 1983).

Safety and Efficacy Studies

Safety and efficacy studies are fundamental components of drug development, ensuring that new compounds achieve the desired therapeutic effects while minimizing adverse reactions. For example, the antiarrhythmic effect of lorcainide during chronic treatment highlights the evaluation of drug performance over extended periods, contributing valuable data on long-term safety and effectiveness (Meinertz et al., 1980).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2S/c1-31-20-5-3-2-4-19(20)28-12-14-29(15-13-28)22-23(26-11-10-25-22)32-16-21(30)27-18-8-6-17(24)7-9-18/h2-11H,12-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCGVQONQSJCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-(4-methylbenzyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.